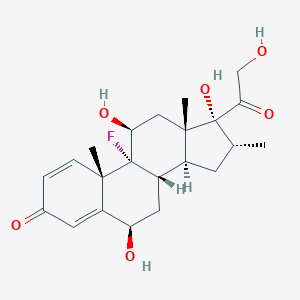

6beta-Hydroxydexamethasone

Descripción general

Descripción

6β-hydroxy Dexamethasone is a metabolite of dexamethasone that is more hydrophilic than the parent compound. Dexamethasone is metabolized by CYP3A4; therefore, quantification of the dexamethasone metabolites, 6α- and 6β-hydroxy dexamethasone, can be used to determine CYP3A4 enzyme activity in humans. The formation of 6-hydroxy dexamethasone metabolites is species-specific, with hamsters producing the highest amount. In rats, dexamethasone hydroxylation is sex-specific, with male rats producing metabolites in similar ratios to humans and female rats producing fewer hydroxylated metabolites than male rats.

The hydrophilic metabolite of Dexamethasone.

Mecanismo De Acción

Target of Action

6-Hydroxydexamethasone, also known as 6beta-Hydroxydexamethasone or 017VSH97RJ, is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . This receptor mediates the regulation of gene expression, leading to a variety of downstream effects .

Mode of Action

6-Hydroxydexamethasone binds to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction with its targets results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The compound is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . This transformation is part of the metabolic pathway of dexamethasone, a widely used corticosteroid. The formation of 6-Hydroxydexamethasone represents a step in the body’s process of metabolizing and eliminating dexamethasone .

Pharmacokinetics

It is known that the parent compound, dexamethasone, exhibits time-dependent pharmacokinetics . This means that the clearance of dexamethasone from the body can change over time, particularly with persistent administration . This could potentially influence the levels of 6-Hydroxydexamethasone in the body.

Result of Action

The primary result of 6-Hydroxydexamethasone’s action is a reduction in inflammation. This is achieved through its effects on the glucocorticoid receptor, leading to decreased vasodilation, capillary permeability, and leukocyte migration . In addition, 6-Hydroxydexamethasone has been shown to reduce cortisol production in rats .

Análisis Bioquímico

Biochemical Properties

6-Hydroxydexamethasone interacts with various enzymes and proteins. It is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 .

Cellular Effects

6-Hydroxydexamethasone has been shown to reduce cortisol production in rats This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 6-Hydroxydexamethasone involves its interaction with the glucocorticoid receptor, leading to changes in gene expression . The hydroxyl group at the 6β position plays a crucial role in its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the levels of histone H3 and H4 acetylation were modulated by salt and drought stress in kenaf .

Metabolic Pathways

6-Hydroxydexamethasone is involved in the metabolic pathways of glucocorticoids, including the enzymes involved in phase I metabolism, such as the cytochrome P450 oxidases . It helps in understanding the hepatic metabolism of steroids and the factors that influence their pathways, including genetic variability, disease states, and chemical interactions .

Subcellular Localization

Given its role as a metabolite of dexamethasone, it is likely to be found in similar subcellular locations as dexamethasone, predominantly in the nucleus .

Actividad Biológica

6beta-Hydroxydexamethasone (6β-OH-Dex) is a significant metabolite of dexamethasone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of 6β-OH-Dex is crucial, as it influences the pharmacokinetics and pharmacodynamics of dexamethasone and may have distinct therapeutic implications.

Metabolism and Pharmacokinetics

The metabolism of dexamethasone primarily occurs in the liver, where cytochrome P450 3A4 (CYP3A4) plays a pivotal role. Studies have shown that 6β-OH-Dex is formed through hydroxylation processes, with significant interindividual variability in metabolic profiles observed among different human subjects .

Key Findings on Metabolism:

- Formation Rates : The mean Michaelis-Menten constant () for 6β-OH-Dex formation was approximately , indicating the concentration at which the reaction rate is half its maximum .

- Enzyme Inhibition : Ketoconazole, a known CYP3A4 inhibitor, completely inhibited the formation of both 6β-OH-Dex and its counterpart, 6α-hydroxydexamethasone, highlighting the enzyme's critical role in their metabolism .

Biological Activity

Research indicates that 6β-OH-Dex exhibits biological activities that may differ from those of dexamethasone. Notably, it has been shown to influence the hypothalamic-pituitary-adrenal (HPA) axis significantly. In experimental studies involving rats, administration of 1 mg/kg of 6β-OH-Dex resulted in complete suppression of corticosterone production for at least three hours .

Comparative Biological Effects:

- Corticosteroid Suppression : In vivo studies demonstrated that 6β-OH-Dex could effectively suppress corticosterone levels, similar to dexamethasone but potentially with different receptor interactions and pharmacological effects .

- Cross-Reactivity in Assays : When analyzed using radioimmunoassays for plasma dexamethasone levels, 6β-OH-Dex showed moderate cross-reactivity, complicating the interpretation of plasma concentrations during pharmacokinetic studies .

Case Studies and Clinical Implications

A study focused on the pharmacokinetics of dexamethasone metabolites revealed that both dexamethasone and 6β-OH-Dex reached similar plasma concentrations following oral administration in humans. This suggests that the metabolite may contribute significantly to the overall pharmacological effect observed with dexamethasone therapy .

Clinical Observations:

- Dexamethasone Suppression Test (DST) : The role of 6β-OH-Dex in DST highlights its importance in assessing HPA axis functionality, particularly in patients with psychiatric disorders such as major depression .

- Therapeutic Monitoring : Understanding the dynamics between dexamethasone and its metabolites can aid in optimizing dosing regimens for conditions requiring glucocorticoid therapy.

Summary Table: Key Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Formula | C22H29F0₆ |

| CAS Number | 55879-47-5 |

| Average Molecular Weight | 408.466 g/mol |

| Main Metabolizing Enzyme | CYP3A4 |

| (for formation) | |

| V_max (for formation) |

Propiedades

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSTEHLLHXILB-QODHSQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204471 | |

| Record name | 6-Hydroxydexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55879-47-5 | |

| Record name | 6-Hydroxydexamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55879-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxydexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYDEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017VSH97RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major metabolic pathways of dexamethasone in the human liver, and how does 6β-hydroxydexamethasone fit into this picture?

A1: Research using human liver microsomes has identified several key metabolic pathways for dexamethasone []. Primarily, dexamethasone undergoes 6β-hydroxylation, 6α-hydroxylation, and side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). Notably, 9α-F-A can be further metabolized via 6-hydroxylation. Among these metabolites, 6β-hydroxydexamethasone is a major product generated by the liver. []

Q2: Which enzyme is primarily responsible for the formation of 6β-hydroxydexamethasone in the human liver, and are there any known inhibitors of this process?

A2: The cytochrome P450 enzyme, specifically CYP3A4, plays a crucial role in catalyzing both 6α- and 6β-hydroxylation of dexamethasone in human liver cells []. This conclusion is supported by the strong inhibitory effects observed with ketoconazole, a known potent inhibitor of CYP3A4, on the formation of both 6α- and 6β-hydroxydexamethasone. Furthermore, a positive correlation was observed between CYP3A4 expression levels and the rate of 6β-hydroxydexamethasone formation, further supporting the role of CYP3A4 in this metabolic pathway []. Interestingly, ellipticine and gestodene were also found to significantly inhibit 6-hydroxylation, suggesting they may also interact with CYP3A4, contrary to previous assumptions about ellipticine's selectivity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.